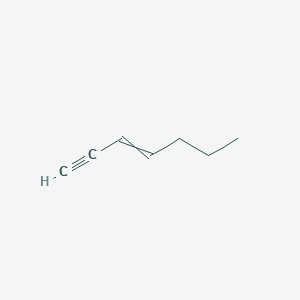
3-Hepten-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hepten-1-yne is an organic compound with the molecular formula C7H10. It is an unsaturated hydrocarbon featuring both a double bond and a triple bond in its structure, making it part of the enyne family. The presence of these multiple bonds gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hepten-1-yne can be synthesized through various methods. One common approach involves the isomerization of enyne-group containing compounds in superbasic media such as sodium ethylenediamine (NaEDA) or ethylenediamine (EDA). For example, the isomerization of (Z, E)-2-octen-4-yn-1-ol to (Z, E)-5-octen-7-yn-1-ol has been successfully achieved using NaEDA/EDA .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of alkynes with appropriate reagents under controlled conditions. For instance, the reaction of 3,3-dimethyl-1-butyne with sodium amide followed by methyl iodide can yield the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hepten-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can lead to the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are often used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and bases such as sodium amide (NaNH2) are commonly employed.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or alkenes.
Scientific Research Applications
3-Hepten-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving unsaturated hydrocarbons.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hepten-1-yne involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds can interact with different molecular targets and pathways, leading to the formation of diverse products. For example, in hydrogenation reactions, the triple bond is reduced to a double bond or a single bond, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Heptyne: An alkyne with a single triple bond.
3-Heptene: An alkene with a single double bond.
1-Heptene: An alkene with a double bond at the terminal position.
Uniqueness
3-Hepten-1-yne is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation.
Properties
CAS No. |
2806-40-8 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
hept-3-en-1-yne |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,5,7H,4,6H2,2H3 |
InChI Key |
LXPWTZWMHUCANN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



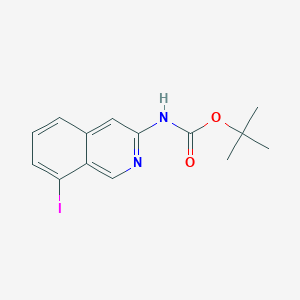
![2-(Pyridin-4-yl)benzo[d]oxazol-4-amine](/img/structure/B15331028.png)

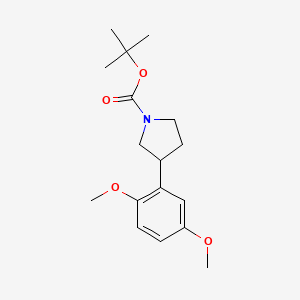
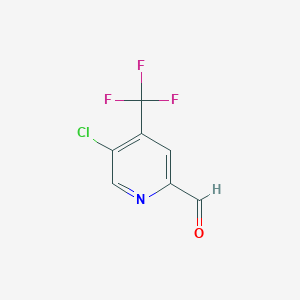
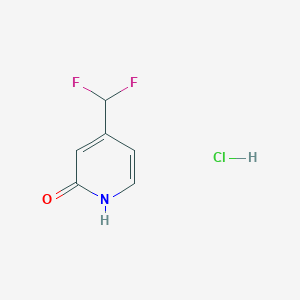
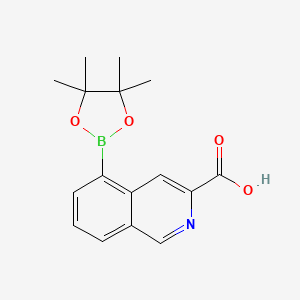

![7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)
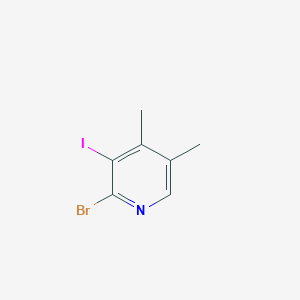
![ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B15331094.png)
